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5-(Azetidin-3-ylmethyl)-2-methylthiazole
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Overview
Description
5-(Azetidin-3-ylmethyl)-2-methylthiazole is a heterocyclic compound that contains both azetidine and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 5-(Azetidin-3-ylmethyl)-2-methylthiazole can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (around 65°C) for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(Azetidin-3-ylmethyl)-2-methylthiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.
Scientific Research Applications
5-(Azetidin-3-ylmethyl)-2-methylthiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-ylmethyl)-2-methylthiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
5-(Azetidin-3-ylmethyl)-2-methylthiazole can be compared with other similar compounds such as:
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound also contains an azetidine ring but differs in the heterocyclic structure, which can lead to different biological activities.
(Azetidin-3-ylmethyl)dimethylamine: Another azetidine-containing compound with different substituents, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of azetidine and thiazole rings, which can confer unique chemical and biological properties.
Biological Activity
5-(Azetidin-3-ylmethyl)-2-methylthiazole is a synthetic compound that combines a thiazole ring with an azetidine moiety, which contributes to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen, known for its role in various biological activities.
- Azetidine Moiety : A four-membered saturated ring that enhances the compound's structural complexity and reactivity.
The unique combination of these two functionalities may synergistically enhance the compound's biological activity compared to compounds possessing only one of these features.
Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown potent antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : The compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding. For instance, thiazoles have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
Biological Activity Overview
Research Findings
- Antimicrobial Activity :
-
Anticancer Activity :
- In vitro studies indicated that the compound has significant antiproliferative effects on various cancer cell lines. For example, it demonstrated IC₅₀ values of approximately 1 µM against A549 cells, indicating strong potential for further development as an anticancer agent .
- The mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells .
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Anti-inflammatory Effects :
- Preliminary studies suggest that derivatives of thiazoles can act as selective COX-1 inhibitors, which could be beneficial in treating inflammatory conditions. The docking studies revealed interactions at the active site of COX-1 enzymes, indicating potential therapeutic applications in inflammation-related diseases .
Case Study 1: Anticancer Evaluation
In a study by El-Kashef et al., a series of thiazolidinone derivatives were evaluated for their anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). Among these, compounds similar to this compound showed promising results with IC₅₀ values indicating effective cytotoxicity against cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Screening
A comparative study on thiazole derivatives demonstrated that those containing azetidine moieties exhibited enhanced antibacterial properties compared to their thiazole-only counterparts. This suggests that the azetidine component may play a crucial role in increasing the overall bioactivity of the compound .
Properties
Molecular Formula |
C8H12N2S |
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Molecular Weight |
168.26 g/mol |
IUPAC Name |
5-(azetidin-3-ylmethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-6-10-5-8(11-6)2-7-3-9-4-7/h5,7,9H,2-4H2,1H3 |
InChI Key |
XVNPNCNKRHAAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CC2CNC2 |
Origin of Product |
United States |
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